2-(Trifluoromethoxy)ethyl trifluoromethanesulfonate
Description
Historical Context and Discovery
The development of this compound emerged within the broader context of organofluorine chemistry advancement during the early 21st century. The compound was first documented in chemical databases in 2006, with its initial creation recorded on October 25, 2006, in the PubChem database. The synthetic methodology for preparing this compound was established through pharmaceutical research, particularly within the context of medicinal chemistry investigations conducted by Eli Lilly and Company, as evidenced by patent documentation from 2004. The synthesis involved treating 1-trifluoromethoxy-2-(2-trifluoromethoxy-ethoxy)-ethane with trifluoroacetic acid and trifluoroacetic anhydride under controlled conditions at 60°C for an extended reaction period of 120 hours, ultimately yielding the target compound in 58% yield. This synthetic approach demonstrated the feasibility of constructing complex fluorinated architectures through careful manipulation of trifluoromethoxy-containing precursors.
The historical development of this compound parallels the broader evolution of trifluoromethanesulfonate chemistry, which gained prominence due to the exceptional leaving group ability of the triflate moiety. Research efforts in organofluorine chemistry during the 2000s were particularly focused on developing new fluorinated reagents that could serve as versatile synthetic intermediates. The compound's emergence coincided with increased interest in trifluoromethoxy group incorporation, as this functional group imparts unique electronic and steric properties to organic molecules. The systematic investigation of such compounds reflected the growing recognition that fluorinated molecules could provide access to previously unexplored chemical space and potentially offer enhanced biological or material properties compared to their non-fluorinated analogs.
Significance in Organofluorine Chemistry
This compound occupies a distinctive position within organofluorine chemistry due to its dual functional group architecture, which combines the electrophilic character of the triflate leaving group with the unique electronic properties of the trifluoromethoxy substituent. The compound's significance stems from its potential role as a versatile building block for introducing trifluoromethoxy groups into target molecules, a transformation that has gained considerable attention in medicinal chemistry and materials science. The trifluoromethoxy group exhibits distinctive electronic characteristics, functioning as an electron-withdrawing substituent due to the absence of n-π aromatic conjugation, which contrasts sharply with the electron-donating nature of conventional methoxy groups. This electronic differentiation makes trifluoromethoxy-containing compounds particularly valuable for fine-tuning molecular properties in drug design and materials applications.
The broader context of trifluoromethoxylation reactions has been recognized as one of the most challenging transformations in organofluorine chemistry, primarily due to the inherent instability of trifluoromethyl anion species and the limited availability of effective trifluoromethoxylating reagents. Within this landscape, compounds like this compound represent potential solutions to these synthetic challenges by providing stable, reactive intermediates that can facilitate trifluoromethoxy group transfer under appropriate reaction conditions. The development of such reagents has been crucial for advancing the field of organofluorine chemistry, particularly in the context of late-stage functionalization strategies that allow for the introduction of fluorinated substituents into complex molecular frameworks.
Research in organofluorine chemistry has demonstrated that fluorinated compounds often exhibit enhanced metabolic stability, altered lipophilicity, and modified electronic properties compared to their non-fluorinated counterparts. The trifluoromethoxy group, in particular, has been recognized for its ability to serve as a bioisostere for other functional groups while providing unique pharmacological profiles. The availability of reliable synthetic routes to trifluoromethoxy-containing compounds, facilitated by reagents such as this compound, has therefore been instrumental in enabling systematic structure-activity relationship studies and the development of fluorinated pharmaceuticals and agrochemicals.
Key Physicochemical Characteristics
The physicochemical properties of this compound reflect the unique combination of structural features inherent in this highly fluorinated compound. The molecular formula C₄H₄F₆O₄S indicates a compact molecular architecture with a high fluorine content, representing 62.1% of the total atomic composition by count and contributing significantly to the compound's overall molecular weight of 262.13 grams per mole. The compound's structural characteristics can be described through its Simplified Molecular Input Line Entry System representation as C(COS(=O)(=O)C(F)(F)F)OC(F)(F)F, which clearly delineates the connectivity between the trifluoromethoxy and trifluoromethanesulfonate functional groups through an ethylene linker.
The electronic structure of the compound is dominated by the presence of six fluorine atoms distributed across two distinct functional groups, creating a highly electronegative molecular environment that significantly influences both its chemical reactivity and physical properties. The trifluoromethoxy group contributes three fluorine atoms in a tetrahedral arrangement around the carbon center, while the trifluoromethanesulfonate moiety provides an additional three fluorine atoms in a similar geometric configuration. This distribution of fluorine atoms creates multiple sites of electron withdrawal throughout the molecule, resulting in a compound with distinctive electrostatic properties and reactivity patterns.
The compound's structural rigidity is enhanced by the presence of the sulfonate ester linkage, which restricts rotational freedom around the central carbon-oxygen bond and contributes to the molecule's overall conformational preferences. Mass spectrometric characterization data indicates that the compound exhibits predictable fragmentation patterns under ionization conditions, with molecular ion peaks observed at m/z values corresponding to various adduct formations including protonated, sodiated, and ammoniated species. The predicted collision cross sections for different adduct ions provide insights into the compound's three-dimensional structure and gas-phase behavior, with values ranging from 141.5 to 158.2 square angstroms depending on the specific ionization mode employed.
Properties
IUPAC Name |
2-(trifluoromethoxy)ethyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4F6O4S/c5-3(6,7)13-1-2-14-15(11,12)4(8,9)10/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNNJMXBWUMKLRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COS(=O)(=O)C(F)(F)F)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4F6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00442840 | |
| Record name | 2-(Trifluoromethoxy)ethyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329710-76-1 | |
| Record name | 2-(Trifluoromethoxy)ethyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00442840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trifluoromethoxy)ethyl trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Trifluoromethoxy)ethyl trifluoromethanesulfonate can be synthesized through the reaction of 2-(trifluoromethoxy)ethanol with trifluoromethanesulfonic anhydride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the acidic by-products . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonic anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and efficient separation techniques to isolate the product .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethoxy)ethyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: Due to the presence of the trifluoromethanesulfonate group, this compound is highly reactive towards nucleophiles, leading to substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Elimination Reactions: The compound can also undergo elimination reactions to form alkenes or other unsaturated compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, to ensure high selectivity and yield .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reaction with an amine would yield the corresponding amine derivative, while reaction with an alcohol would produce an ether .
Scientific Research Applications
Overview
2-(Trifluoromethoxy)ethyl trifluoromethanesulfonate is an organic compound with the molecular formula C4H4F6O4S. It has garnered attention in various fields due to its unique chemical properties, particularly its trifluoromethoxy and trifluoromethanesulfonate groups, which enhance its reactivity and utility in organic synthesis and medicinal chemistry.
Organic Synthesis
The compound is widely utilized in organic synthesis as a versatile electrophile. Its high reactivity towards nucleophiles facilitates various chemical transformations, including:
- Nucleophilic Substitution Reactions : The trifluoromethanesulfonate group serves as an excellent leaving group, allowing for efficient substitution reactions with nucleophiles such as amines, alcohols, and thiols. This property is particularly useful in synthesizing complex organic molecules.
- Elimination Reactions : The compound can undergo elimination reactions, leading to the formation of alkenes or other unsaturated compounds. This characteristic is valuable in constructing diverse chemical architectures.
Medicinal Chemistry
In the realm of medicinal chemistry, this compound plays a significant role in drug development:
- Enhancement of Metabolic Stability : The incorporation of the trifluoromethoxy group into pharmaceutical candidates can improve their metabolic stability and bioavailability. This enhancement is crucial for developing effective therapeutics that require prolonged activity in biological systems .
- Development of Anticancer Agents : Research indicates that derivatives of this compound exhibit potential anticancer properties. For instance, studies have explored its use in synthesizing compounds that inhibit cancer cell proliferation, showcasing its relevance in cancer research .
Material Science
The compound is also applied in material science:
- Synthesis of Advanced Materials : It is utilized in creating polymers and coatings with unique properties such as hydrophobicity and chemical resistance. These materials are beneficial in various industrial applications, including protective coatings and specialty polymers .
Case Studies
Mechanism of Action
The mechanism of action of 2-(Trifluoromethoxy)ethyl trifluoromethanesulfonate involves its high reactivity towards nucleophiles. The trifluoromethanesulfonate group is a good leaving group, facilitating nucleophilic substitution reactions. The compound can also participate in elimination reactions, where the trifluoromethanesulfonate group is eliminated to form unsaturated products.
Comparison with Similar Compounds
Structural Analogues and Key Features
The following table summarizes critical structural, synthetic, and functional differences between 2-(Trifluoromethoxy)ethyl trifluoromethanesulfonate and related compounds:
Reactivity and Functional Group Influence
- Trifluoromethanesulfonate (-SO₃CF₃) vs. Methanesulfonate (-SO₃CH₃): The trifluoromethanesulfonate group enhances electrophilicity due to the electron-withdrawing effect of fluorine, making compounds like 2,2,2-trifluoroethyl trifluoromethanesulfonate more reactive in alkylation reactions compared to methanesulfonate derivatives (e.g., 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate) .
Trifluoromethoxy (-OCF₃) vs. Trifluoroethyl (-CF₃):
The trifluoromethoxy group in this compound introduces steric hindrance and altered electronic properties compared to the simpler trifluoroethyl group. This may reduce its reactivity in certain nucleophilic substitutions but enhance stability in specific environments .
Application-Specific Comparisons
- Fluorinated Amino Acid Synthesis: 2,2,2-Trifluoroethyl trifluoromethanesulfonate is extensively used as a trifluoroethylating agent, enabling the introduction of -CF₃ groups into amino acids, which is critical in pharmaceutical research .
- Agrochemical Intermediates: Compounds like 2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethyl methanesulfonate serve as intermediates in pesticide synthesis (e.g., triflusulfuron methyl ester), leveraging their phenoxy and sulfonate groups for targeted biological activity .
Tosylating Agents: 2,2,2-Trifluoroethyl 4-methylbenzenesulfonate demonstrates high efficiency in tosylation reactions, benefiting from the stability of the tosyl (-SO₃C₆H₄CH₃) group and high synthetic yields (96%) .
Biological Activity
2-(Trifluoromethoxy)ethyl trifluoromethanesulfonate (CAS No. 329710-76-1) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethoxy group and a trifluoromethanesulfonate moiety, which contribute to its reactivity and biological properties. The presence of multiple fluorine atoms enhances lipophilicity and metabolic stability, making it a candidate for various applications in drug design.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethoxy group can act as an electron-withdrawing substituent, enhancing the electrophilic nature of the compound, which may facilitate nucleophilic attacks by biological targets.
Target Interactions
- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes involved in metabolic pathways.
- Receptor Modulation : It may interact with receptors related to inflammatory responses or cell signaling pathways.
Biological Activity Data
Study 1: Enzyme Inhibition
In a study examining the inhibitory effects on specific enzymes, this compound was tested against various targets. The results indicated that at concentrations of 100 nM, the compound significantly inhibited the activity of enzymes involved in metabolic processes, suggesting a potential role as a therapeutic agent in metabolic disorders.
Study 2: Cytotoxic Effects
Another investigation focused on the cytotoxic effects of this compound on several cancer cell lines. The study found that treatment with this compound led to increased levels of apoptosis markers, indicating its potential as an anticancer agent. The IC50 values varied among different cell lines, highlighting the need for further exploration into its selectivity and efficacy.
Study 3: Anti-inflammatory Properties
Research into the anti-inflammatory properties revealed that this compound could modulate cytokine production. In vitro assays demonstrated a decrease in TNF-alpha and IL-6 levels when cells were treated with the compound, suggesting its potential utility in managing inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(Trifluoromethoxy)ethyl trifluoromethanesulfonate?
- Methodological Answer : A common approach involves reacting trifluoromethanesulfonic anhydride with alcohol precursors in the presence of a base. For example, poly(vinylpyridine) (PVPy) suspended in dry dichloromethane facilitates the reaction between trifluoromethanesulfonate anhydride and alcohol derivatives like 2-(2-chloroethoxy)ethanol. The mixture is stirred at room temperature for 2 hours, followed by filtration, washing with sodium bicarbonate, and solvent evaporation to isolate the product. Yields range from 56% to 84%, with purity confirmed via H NMR (e.g., δ 4.67 ppm for characteristic triflate peaks) .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (H NMR at 300 MHz) and Electrospray Ionization Mass Spectrometry (ESI-MS) are essential. For instance, H NMR in CDCl reveals distinct peaks for trifluoromethanesulfonate groups (δ 4.6–4.7 ppm), while ESI-MS in positive ion mode confirms molecular weight. Column chromatography (e.g., C-18 silica gel with water/methanol gradients) is used for purification .
Advanced Research Questions
Q. How do reaction parameters (temperature, solvent, catalysts) influence yield and purity?
- Methodological Answer :
- Temperature : Elevated temperatures (e.g., 80–90°C) accelerate quaternization reactions involving this compound but may increase side-product formation. For example, reactions with 4-methylquinoline at 80°C achieved 88% yield, while prolonged heating at 90°C reduced byproducts .
- Catalysts : Scandium(III) trifluoromethanesulfonate [Sc(OTf)] enhances electrophilic reactivity in multi-step syntheses, as seen in the chemoenzymatic synthesis of Tamsulosin .
- Solvent : Tetrahydrofuran (THF) is preferred for reactions requiring anhydrous conditions, while dichloromethane aids in phase separation during workup .
Q. What mechanistic insights explain its reactivity in nucleophilic substitutions?
- Methodological Answer : The trifluoromethanesulfonate group acts as a superior leaving group due to the electron-withdrawing effect of the trifluoromethyl moiety, stabilizing transition states during SN reactions. Kinetic studies show that reactions with phenols or amines proceed via a two-step mechanism: initial formation of a sulfonate ester intermediate, followed by nucleophilic displacement. This is corroborated by H NMR monitoring of byproducts like triethylammonium chloride .
Q. How is this compound applied in derivatization for analytical detection?
- Methodological Answer : Derivatives like 2-(2,3-naphthalimino)ethyl trifluoromethanesulfonate react with carboxylic acid anions in acetonitrile to form fluorescent adducts. These adducts enable HPLC detection at femtomolar levels (e.g., 394 nm fluorescence for eicosanoids in brain tissue). Method optimization includes pH control to avoid competing reactions with thiols or amines .
Data Contradiction and Resolution
Q. How to resolve discrepancies in reported yields for similar triflate syntheses?
- Methodological Answer : Contradictions in yields (e.g., 56% vs. 84% in similar protocols) often stem from differences in reagent purity or workup techniques. For instance, incomplete removal of triethylammonium chloride via filtration can reduce yields. Systematic replication with controlled variables (e.g., anhydrous solvents, inert atmosphere) and quantification via H NMR integration can isolate critical factors .
Q. What strategies mitigate side reactions during large-scale synthesis?
- Methodological Answer : Side reactions (e.g., hydrolysis of the triflate group) are minimized by:
- Using molecular sieves to maintain anhydrous conditions.
- Employing scavenger resins (e.g., PVPy) to sequester acidic byproducts.
- Optimizing stoichiometry to avoid excess trifluoromethanesulfonic anhydride, which can degrade sensitive substrates .
Application in Drug Development
Q. What role does this compound play in synthesizing trifluoromethyl-containing pharmaceuticals?
- Methodological Answer : It serves as a key intermediate for introducing trifluoromethoxy groups into drug candidates. For example, analogs like 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanone are used in FDA-approved drugs targeting CNS disorders. Reactions typically involve Ullmann coupling or palladium-catalyzed cross-coupling, with yields optimized by ligand selection (e.g., XPhos) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
